(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 10344-62-4
VCID: VC21267341
InChI: InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
SMILES: C1CN2CCC1CC2C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

CAS No.: 10344-62-4

Cat. No.: VC21267341

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid - 10344-62-4

Specification

CAS No. 10344-62-4
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Standard InChI Key LIUAALCHBQSCCX-ZETCQYMHSA-N
Isomeric SMILES C1CN2CCC1C[C@H]2C(=O)O
SMILES C1CN2CCC1CC2C(=O)O
Canonical SMILES C1CN2CCC1CC2C(=O)O

Introduction

Chemical Structure and Identification

The compound (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid represents a specific stereoisomer of 1-azabicyclo[2.2.2]octane-2-carboxylic acid, with the (2S) prefix indicating the specific stereochemistry at position 2 of the molecule. This compound is also known by its alternative name, (S)-quinuclidine-2-carboxylic acid .

The compound's structure is characterized by a bicyclo[2.2.2]octane framework with a nitrogen atom incorporated at position 1, creating an azabicyclic system. The carboxylic acid group is attached at position 2, with the 'S' stereochemistry specifically denoting its spatial configuration according to the Cahn-Ingold-Prelog priority rules .

Identification Parameters

The compound is identified by several parameters as detailed below:

ParameterValue
CAS Number10344-62-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
IUPAC Name(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
SMILES NotationC1CN2CCC1C[C@H]2C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
InChIKeyLIUAALCHBQSCCX-ZETCQYMHSA-N

These identification parameters provide a standardized means for referencing and cataloging the compound in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid determine its behavior in various chemical environments and its potential applications. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

The compound exhibits the following physical properties:

PropertyValue
Melting Point280°C (DEC.)
Boiling Point285°C
Density1.23
Flash Point126°C

These properties indicate that (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is a thermally stable compound with a high melting and boiling point .

Chemical Properties

The chemical properties of this compound include:

PropertyValue
pKa2.45±0.20 (Predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
XLogP3-AA-1.5

The pKa value of 2.45 suggests that the compound is moderately acidic, which is expected given the presence of the carboxylic acid group. The negative XLogP3-AA value (-1.5) indicates that the compound is hydrophilic and likely to have good water solubility .

The hydrogen bond donor and acceptor counts reflect the compound's ability to form hydrogen bonds, which is important for its interactions with biological systems and potential pharmaceutical applications .

Pharmaceutical Applications and Biological Activity

The azabicyclo[2.2.2]octane structure appears in various compounds with pharmaceutical relevance, providing insights into the potential applications of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid.

Medicinal Applications

According to patent information, 1-azabicyclo[2.2.2]octane derivatives are used for preparing medicaments with potential applications in treating various conditions . These compounds are described as substance P antagonists, which may be useful in the treatment of:

  • Gastrointestinal disorders

  • Inflammatory disorders

  • Central nervous system disorders

  • Pain management

The patent suggests that these compounds interact with specific biological targets, likely due to their unique structural features and stereochemistry .

Building Block in Medicinal Chemistry

The compound (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is also recognized as a building block in medicinal chemistry. Its bicyclic structure and carboxylic acid functionality make it valuable for creating more complex molecules with potential therapeutic properties .

The related compound (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is specifically identified as a "Protein Degrader Building Block," suggesting similar applications might exist for the (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid .

Related Compounds and Derivatives

Several compounds structurally related to (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid have been identified and studied, broadening our understanding of this class of molecules.

Enantiomeric Counterpart

The (2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid (CAS: 757899-36-8) is the enantiomeric counterpart to our compound of interest. While sharing the same molecular formula (C8H13NO2) and molecular weight (155.2 g/mol), it differs in its stereochemistry at position 2, which may result in different biological activities and interactions .

Salt Forms and Derivatives

The hydrochloride salt of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid (CAS: 52730-01-5) has been documented. Salt forms often provide improved stability, solubility, or bioavailability compared to the free acid form, making them valuable for pharmaceutical applications .

Structural Isomers

The (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS: 109583-12-2) represents a structural isomer where the nitrogen atom is at position 2 and the carboxylic acid group is at position 3, with S stereochemistry. This compound shares the same molecular formula (C8H13NO2) and molecular weight (155.197 g/mol) as our compound of interest but differs in the arrangement of atoms and functional groups .

This structural diversity within the azabicyclo[2.2.2]octane family demonstrates the versatility of this scaffold in creating compounds with potentially diverse biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator